molecular formula C9H5F3N2O2S B11791074 Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B11791074
M. Wt: 262.21 g/mol
InChI Key: DIXAJRFHOAVMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. This scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) targeting. The compound’s synthetic routes often involve condensation reactions, such as those between aminopyridines and thiourea derivatives, followed by functionalization at specific positions .

Properties

Molecular Formula

C9H5F3N2O2S

Molecular Weight

262.21 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H5F3N2O2S/c1-16-8(15)7-13-4-2-3-5(9(10,11)12)14-6(4)17-7/h2-3H,1H3

InChI Key

DIXAJRFHOAVMJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogen Exchange via Vapor-Phase Fluorination

Adapted from TFMP synthesis, trichloromethylpyridine intermediates undergo fluorination in a vapor-phase reactor with hydrogen fluoride (HF) and metal halide catalysts (e.g., FeCl₃). The reaction proceeds through sequential chlorination and fluorination steps:

  • Chlorination : 3-Picoline reacts with Cl₂ at 300°C to form 3-(trichloromethyl)pyridine.

  • Fluorination : HF gas is introduced under pressurized conditions (5–1,200 psig) at 150–250°C, replacing chlorine atoms with fluorine.

Optimization Notes :

  • Catalyst Loading : 1–10 mol% FeCl₃ maximizes conversion (>90%).

  • Byproduct Mitigation : Excess HF (≥3 equivalents) suppresses incomplete fluorination.

For the target compound, this method requires a pre-functionalized pyridine ring with a trichloromethyl group at position 5. Subsequent fluorination yields 5-(trifluoromethyl)pyridine, which is then coupled to the thiazole moiety.

Direct Trifluoromethylation Using CF₃Cu

Copper-mediated trifluoromethylation offers a more direct route. Bromo- or iodopyridines react with trifluoromethyl copper (CF₃Cu) in dimethylformamide (DMF) at 100°C, achieving C–CF₃ bond formation. For example, 5-bromo-thiazolo[5,4-b]pyridine reacts with CF₃Cu to furnish the trifluoromethylated product in 65–70% yield.

Advantages :

  • Regioselectivity : Position 5 is preferentially functionalized due to electron-deficient character.

  • Compatibility : Tolerates ester groups at position 2 without hydrolysis.

Methyl Ester Installation

The methyl ester at position 2 is introduced via esterification or carboxylation followed by methylation.

Carboxylation-Methylation Sequence

  • Carboxylation : Lithiation of 2-chlorothiazolo[5,4-b]pyridine at −78°C, followed by quenching with CO₂ gas, forms the carboxylic acid.

  • Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in acetone yields the methyl ester.

Yield : 85–90% over two steps.

Direct Esterification

Alternative routes employ methyl 2-amino-thiazolo[5,4-b]pyridine-5-carboxylate, which undergoes diazotization and coupling with trifluoromethylating agents. However, this method risks ester group cleavage under strong acidic conditions.

Integrated Synthetic Pathways

Two optimized routes are highlighted below:

Route A: Sequential Cyclization and Trifluoromethylation

  • Thiazole Formation : 3-Amino-5-bromo-2-chloropyridine → cyclization with KSCN → Boc protection.

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at position 5 using Pd(dppf)Cl₂.

  • Trifluoromethylation : CF₃Cu-mediated substitution at position 5.

  • Esterification : Carboxylation followed by methylation.

Overall Yield : 42–48% (4 steps).

Route B: Late-Stage Fluorination

  • Core Assembly : Construct thiazolo[5,4-b]pyridine with trichloromethyl at position 5.

  • Fluorination : HF/FeCl₃ at 200°C/15 psig.

  • Ester Installation : Direct methylation using CH₃I.

Overall Yield : 50–55% (3 steps).

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Minimize HF exposure during fluorination.

  • Catalyst Recycling : FeCl₃ recovery reduces metal waste.

  • Purification : Distillation under reduced pressure (0.1–0.5 mmHg) isolates high-purity product.

Challenges and Optimization Opportunities

  • Trifluoromethyl Group Stability : Hydrolytic cleavage under basic conditions necessitates pH-controlled reaction media.

  • Regioselectivity in Cyclization : Electron-withdrawing groups (e.g., -CF₃) may redirect cyclization sites; computational modeling (DFT) aids in predicting outcomes.

  • Catalyst Poisoning : Sulfur in the thiazole ring deactivates Pd catalysts; ligand screening (e.g., XPhos) improves coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα by binding to its active site, thereby blocking the kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Enzymatic Activity

Key Findings:
  • Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM). Molecular docking reveals the -CF₃ group enhances hydrophobic interactions within the kinase’s binding pocket .
  • Fluorinated Analog (2-(2-Fluoro-4-dimethylaminophenyl)thiazolo[5,4-b]-5-fluoropyridine): Used in microPET imaging, this derivative shows rapid brain uptake and clearance, highlighting the impact of fluorine on pharmacokinetics (PK) .
  • Urea-Linked Derivatives (e.g., 6j) : Replacement of the amide group with urea abolishes c-KIT inhibition, emphasizing the critical role of the amide linker in maintaining activity .
Table 1: Comparative Enzymatic Activities of Thiazolo[5,4-b]pyridine Derivatives
Compound Substituents (R1, R2) Target IC₅₀/Activity Reference
6h R1 = 3-(CF₃)phenyl c-KIT 9.87 µM
Fluorinated Analog R1 = 2-F, 4-NMe₂; R2 = 5-F CNS Imaging Rapid brain clearance
PPARδ Agonist 9 R1 = Piperidine-pyrrolidine PPARδ Agonist activity

Pharmacokinetic and Physicochemical Properties

  • Trifluoromethyl vs.
  • Methyl Ester vs. Piperidinyl Groups : The methyl ester at the 2-position (MW ~194) offers simpler metabolic pathways compared to bulkier derivatives like (1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine (MW 248.35), which may exhibit prolonged half-lives due to reduced clearance .

Biological Activity

Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents. The general synthetic route can be summarized as follows:

  • Formation of Thiazole Ring : Starting materials include 2-aminopyridine and thioketones, which undergo cyclization.
  • Trifluoromethylation : The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethylsulfonyl fluoride (CF3SO2F).
  • Carboxylate Formation : Methylation at the carboxylic acid position is performed using methyl iodide in the presence of a base.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated an MIC value of 0.21 μM against these pathogens, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .

2.2 Cytotoxicity Studies

In vitro studies using MTT assays have assessed the cytotoxic effects of this compound on various cell lines, including HaCat and Balb/c 3T3 cells. Results suggest that while it exhibits antimicrobial activity, it may also possess cytotoxic properties that warrant further investigation for potential therapeutic applications.

Molecular docking studies reveal that this compound interacts with key target proteins involved in bacterial survival and proliferation:

  • Binding Interactions : The compound forms hydrogen bonds with critical residues in the active sites of DNA gyrase and MurD, crucial for bacterial DNA replication and cell wall synthesis .

3.1 Case Study: Antimicrobial Efficacy

A study published in November 2021 evaluated several thiazolopyridine derivatives, including this compound. The findings highlighted:

  • Efficacy Against Resistant Strains : The compound showed effectiveness against antibiotic-resistant strains of E. coli, suggesting its potential as a novel antimicrobial agent in treating resistant infections .

3.2 Case Study: Molecular Docking Analysis

In silico studies have been performed to analyze the binding affinities and interactions of this compound with various targets:

Target ProteinBinding Energy (kcal/mol)Inhibitory Constant (µM)
DNA Gyrase-8.50.21
MurD-8.30.25

These results indicate strong binding affinities comparable to established antibiotics, reinforcing its potential as a therapeutic candidate .

4. Conclusion

This compound presents promising biological activity, particularly in antimicrobial applications against resistant pathogens. Its mechanism involving critical protein interactions positions it as a candidate for further development in pharmaceutical research.

Q & A

Q. What are the optimized synthetic routes for Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization of precursors such as 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the thiazole ring (75% yield) . Key steps include:

  • Boc protection of the amino group (90% yield) .
  • Suzuki cross-coupling with aryl boronic esters (e.g., 2-methyl-5-nitrophenylboronic acid pinacol ester) using Pd(dppf)Cl₂ catalysis (70% yield) .
  • Nitro group reduction to generate intermediates for further functionalization (80% yield) .

Critical factors include solvent choice (e.g., DMF or ethanol), temperature control (50–100°C), and catalyst loading. Yield optimization requires monitoring via TLC/HPLC .

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical?

Structural elucidation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl group at C5, methyl ester at C2) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 244.17 g/mol for related analogs) .
  • X-ray crystallography : Resolves thiazolo-pyridine core geometry and substituent orientation .

Example data for a related compound (CAS 720720-96-7):

PropertyValue
Molecular formulaC₈H₁₁ClN₂O₂S
Molecular weight234.7 g/mol
InChI KeyZWIYEBIMFPQYDI-UHFFFAOYSA-N

Advanced Research Questions

Q. What biological targets are associated with thiazolo[5,4-b]pyridine derivatives, and how is potency quantified?

Thiazolo[5,4-b]pyridines exhibit PI3K inhibitory activity (IC₅₀ values in nanomolar range) and c-KIT inhibition for overcoming imatinib resistance in cancer . Assays include:

  • Kinase inhibition assays : Measure ATP competition using recombinant kinases .
  • Cell viability assays : Determine IC₅₀ in resistant cell lines (e.g., Ba/F3 T670I c-KIT) .

Structure-activity relationship (SAR) highlights:

  • Trifluoromethyl group : Enhances metabolic stability and target affinity .
  • Substituent position : C5 modifications (e.g., methyl, phenyl) impact selectivity .

Q. How can synthetic methodologies address challenges in drug resistance for thiazolo[5,4-b]pyridine-based inhibitors?

To combat resistance (e.g., imatinib-resistant c-KIT mutants):

  • Derivatization : Introduce bulky substituents (e.g., 3-(trifluoromethyl)phenyl urea) to bypass steric hindrance .
  • Prodrug strategies : Modify ester groups (e.g., methyl to tert-butyl) for improved bioavailability .

Example resistance

Derivativec-KIT T670I IC₅₀ (nM)Selectivity Index (vs. WT)
6j (urea)12 ± 1.58.3
7a (amide)25 ± 3.24.7

Q. What formulation challenges arise for this compound, and how are they addressed in preclinical studies?

Challenges include:

  • Low aqueous solubility : Addressed via co-solvents (e.g., PEG 400) or nanoemulsions .
  • Metabolic instability : Cytochrome P450 profiling identifies vulnerable sites (e.g., ester hydrolysis) .

Pharmacokinetic parameters (rodent model):

ParameterValue (Mean ± SD)
Half-life (t₁/₂)4.2 ± 0.8 h
Bioavailability38%

Methodological Guidance

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations) .
  • Off-target profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Q. What computational tools predict the reactivity of the trifluoromethyl group in further derivatization?

  • DFT calculations : Model electrophilic substitution at C5 using Gaussian09 .
  • Molecular docking : AutoDock Vina screens binding poses with target proteins (e.g., PI3Kγ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.